molecular formula C31H51ClO6Si B142164 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin CAS No. 134395-20-3

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin

Cat. No.: B142164
CAS No.: 134395-20-3
M. Wt: 583.3 g/mol
InChI Key: TXHGERUPFAWKNX-ZZSHUHDWSA-N
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Description

The compound 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is a complex organic molecule with a unique structure. It contains multiple chiral centers, making it an interesting subject for stereochemistry studies. The compound features various functional groups, including a silyl ether, a chloro group, and a butanoate ester, which contribute to its diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base.

    Formation of the naphthalene core: This can be synthesized through a Diels-Alder reaction followed by functional group modifications.

    Introduction of the chloro group: This can be achieved through a halogenation reaction using a chlorinating agent.

    Esterification: The final step involves the esterification of the carboxylic acid with 2,2-dimethylbutanoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether and the chloro group.

    Reduction: Reduction reactions can target the carbonyl groups in the oxane ring and the ester.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the silyl ether can yield a silanol, while reduction of the ester can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving esterases and oxidases.

Medicine

In medicine, the compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals, such as advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin lies in its complex structure and the presence of multiple chiral centers, which make it a valuable compound for stereochemical studies and the development of chiral drugs.

Properties

IUPAC Name

[(1S,3R,4S,7R,8R,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51ClO6Si/c1-11-31(7,8)29(35)37-25-14-18(2)28(32)23-17-24(33)19(3)22(27(23)25)13-12-20-15-21(16-26(34)36-20)38-39(9,10)30(4,5)6/h17-22,25,27-28H,11-16H2,1-10H3/t18-,19-,20-,21-,22+,25+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHGERUPFAWKNX-ZZSHUHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C(C2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=CC(=O)[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51ClO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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